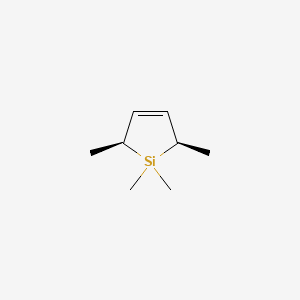
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole is a silicon-containing heterocyclic compound It is characterized by its unique structure, which includes a silole ring with four methyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole typically involves the reaction of silacyclopentadiene with methylating agents under controlled conditions. One common method includes the use of methyl lithium or methyl magnesium bromide as methylating agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include silanols, siloxanes, silanes, and various substituted siloles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in drug delivery and imaging.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Wirkmechanismus
The mechanism by which (2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole exerts its effects is primarily through its interaction with various molecular targets. The silicon atom in its structure allows for unique interactions with other molecules, which can lead to the formation of stable complexes. These interactions are crucial in its applications in materials science and potential pharmaceutical uses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole: is similar to other silole derivatives, such as 2,5-dimethylsilole and 2,5-diphenylsilole.
Silacyclopentadienes: These compounds share a similar ring structure but differ in the substituents attached to the silicon atom.
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of four methyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and structural characteristics .
Eigenschaften
CAS-Nummer |
83654-22-2 |
|---|---|
Molekularformel |
C8H16Si |
Molekulargewicht |
140.30 g/mol |
IUPAC-Name |
(2S,5R)-1,1,2,5-tetramethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C8H16Si/c1-7-5-6-8(2)9(7,3)4/h5-8H,1-4H3/t7-,8+ |
InChI-Schlüssel |
GGGRRDPIZXSSQK-OCAPTIKFSA-N |
Isomerische SMILES |
C[C@@H]1C=C[C@@H]([Si]1(C)C)C |
Kanonische SMILES |
CC1C=CC([Si]1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


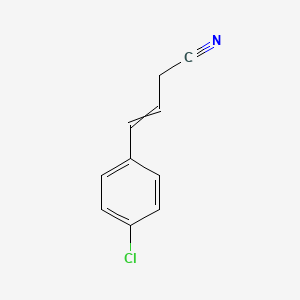

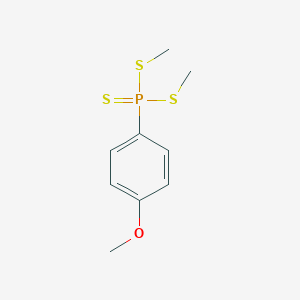
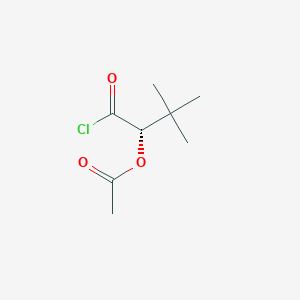
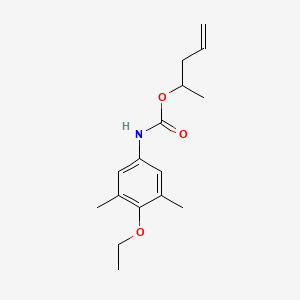
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
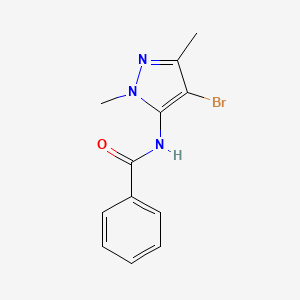
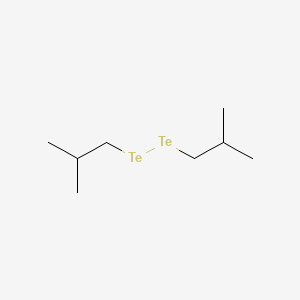
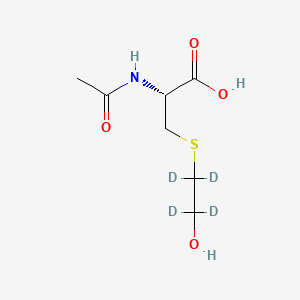
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)


![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
